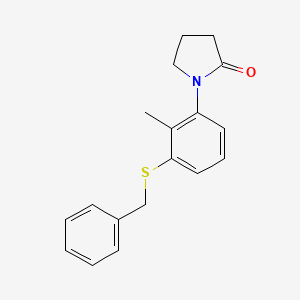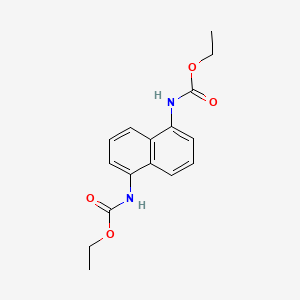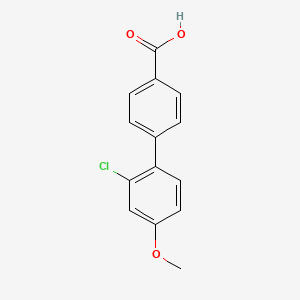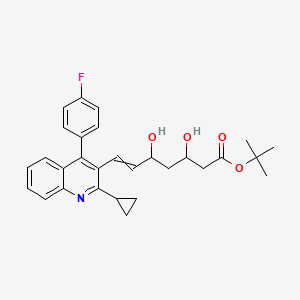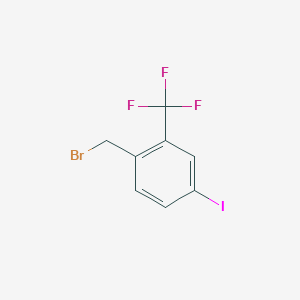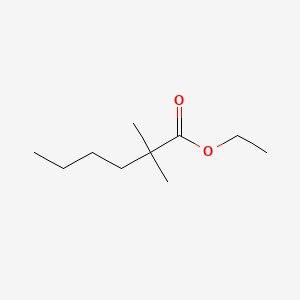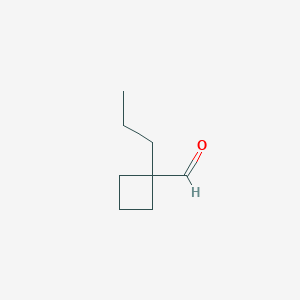
1-Propylcyclobutane-1-carbaldehyde
Overview
Description
1-Propylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₄O. It is a cyclobutane derivative with a propyl group attached to the cyclobutane ring and an aldehyde functional group. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylcyclobutane-1-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with propylmagnesium bromide, followed by oxidation to form the aldehyde group. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-Propylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: 1-Propyl-cyclobutanecarboxylic acid.
Reduction: 1-Propyl-cyclobutanemethanol.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-Propylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving aldehydes.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propylcyclobutane-1-carbaldehyde involves its reactivity with various chemical reagents. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Cyclobutanecarbaldehyde: Lacks the propyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Butyl-cyclobutanecarbaldehyde: Similar structure but with a butyl group instead of a propyl group, which can affect its reactivity and physical properties.
Cyclopentanecarbaldehyde: Contains a five-membered ring, leading to different ring strain and reactivity compared to cyclobutane derivatives.
Uniqueness: 1-Propylcyclobutane-1-carbaldehyde is unique due to the presence of both a cyclobutane ring and a propyl group, which influence its chemical behavior and potential applications. The combination of these structural features makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-propylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-2-4-8(7-9)5-3-6-8/h7H,2-6H2,1H3 |
InChI Key |
VSMYLLVVCZDGCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC1)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
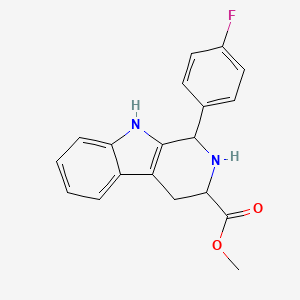
![2-[3-(benzyloxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8758385.png)
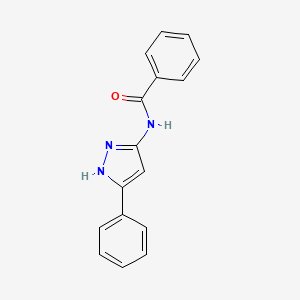
![[4-(Ethoxycarbonyl)phenoxy]acetic acid](/img/structure/B8758396.png)
![2-Chloro-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B8758398.png)

